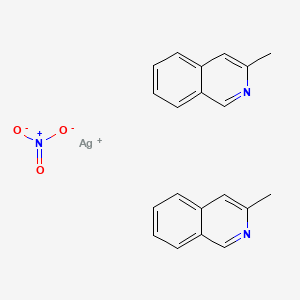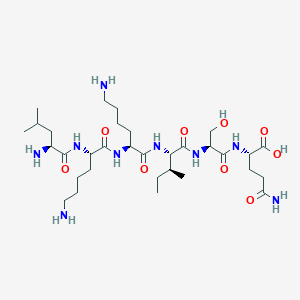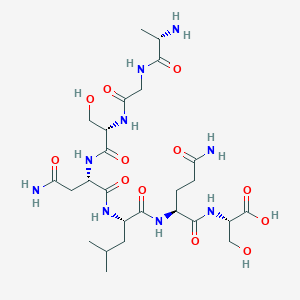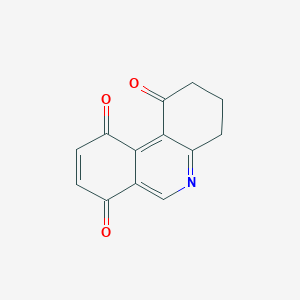![molecular formula C12H34OSi4 B14180760 3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol CAS No. 922500-54-7](/img/structure/B14180760.png)
3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol is an organosilicon compound known for its unique structural properties. It is characterized by the presence of multiple silicon atoms, which contribute to its stability and reactivity. This compound is often used in various chemical reactions and industrial applications due to its ability to act as a reducing agent and its involvement in hydrosilylation processes .
Métodos De Preparación
The synthesis of 3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol typically involves the reaction of 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl with propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using specialized equipment to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding silanols or siloxanes.
Reduction: It acts as a reducing agent in radical reactions, particularly in the reduction of organic halides and acid chlorides.
Substitution: It can participate in substitution reactions where silicon atoms are replaced by other functional groups. Common reagents used in these reactions include N-bromosuccinimide for bromination and various catalysts for hydrosilylation. .
Aplicaciones Científicas De Investigación
3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a radical reducing agent and in hydrosilylation reactions to form carbon-silicon bonds.
Biology: Its derivatives are studied for potential use in drug delivery systems due to their stability and biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives .
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the interaction of its silicon atoms with various molecular targets. In reduction reactions, it donates electrons to the substrate, facilitating the reduction process. In hydrosilylation, it adds across double bonds in alkenes and alkynes, forming stable carbon-silicon bonds. The pathways involved include radical intermediates and transition metal-catalyzed processes .
Comparación Con Compuestos Similares
Compared to other organosilicon compounds, 3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol is unique due to its high silicon content and structural complexity. Similar compounds include:
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
1,1,1,3,3,3-Hexamethyldisilazane: Used as a silylation agent in analytical chemistry.
Tris(trimethylsilyl)silanol: Utilized in trifluoromethylation reactions .
These compounds share some functional similarities but differ in their specific applications and reactivity profiles.
Propiedades
Número CAS |
922500-54-7 |
|---|---|
Fórmula molecular |
C12H34OSi4 |
Peso molecular |
306.74 g/mol |
Nombre IUPAC |
3-tris(trimethylsilyl)silylpropan-1-ol |
InChI |
InChI=1S/C12H34OSi4/c1-14(2,3)17(12-10-11-13,15(4,5)6)16(7,8)9/h13H,10-12H2,1-9H3 |
Clave InChI |
ZNOUKGKFUJLLEI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](CCCO)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B14180714.png)
![3-[(2,6-Difluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14180718.png)
methanone](/img/structure/B14180722.png)

![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14180745.png)
![6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180753.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)

![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)

